4-(2-Pyridylazo)resorcinol monosodium salt monohydrate
Overview
Description
Synthesis Analysis
PAR has been synthesized for use as an analytical reagent for the colorimetric estimation of cobalt, uranium, and lead. It is recognized as the most sensitive reagent for cobalt, the most sensitive water-soluble reagent for uranium, and the first published water-soluble reagent for lead estimation (Pollard, Hanson, & Geary, 1959).
Molecular Structure Analysis
PAR's efficacy in detecting and quantifying metal ions lies in its molecular structure, which allows for the formation of stable complexes with metal ions. The molar absorption coefficients and stability constants of metal complexes of PAR have been rigorously investigated, highlighting its role as a chromogenic chelator for various metal ions across the d, p, and f blocks (Kocyła, Pomorski, & Krężel, 2015).
Chemical Reactions and Properties
PAR's ability to form complexes with metal ions is a key aspect of its chemical reactions and properties. It has been used to functionalize thermosensitive ionic microgels for the optical detection of heavy metal ions, demonstrating high selectivity and sensitivity (Zhou, Nie, & Du, 2015). Additionally, its complexation with metals such as niobium and vanadium has been extensively studied, providing a basis for spectrophotometric determinations of these elements (Belcher, Ramakrishna, & West, 1962).
Physical Properties Analysis
The physical properties of PAR, including its solubility and interaction with solvents, significantly affect its applications in analytical chemistry. Its extraction with chloroform and interaction with tetraphenylarsonium and phosphonium chlorides have been studied to optimize its analytical applications (Marić & Široki, 1996).
Chemical Properties Analysis
The chemical properties of PAR, especially its acidity constants and interactions with heavy metals, have been the focus of various studies. These investigations have provided valuable insights into its behavior in different solvent systems and under varying pH conditions, facilitating its use in complexation reactions for metal ion detection and quantification (Ghasemi, Niazi, Kubista, & Elbergali, 2002).
Scientific Research Applications
Colorimetric Estimation of Metals : It is used as an analytical reagent for the colorimetric estimation of metals like cobalt, uranium, and lead. It is the most sensitive reagent for cobalt estimation and the first published water-soluble reagent for colorimetric estimation of lead (Pollard, Hanson, & Geary, 1959).
Chelating Probe for Metalloproteins : The compound is a popular chromogenic chelator used in determining the concentrations of various metal ions and their affinities for metal ion-binding biomolecules (Kocyła, Pomorski, & Krężel, 2015).
Precolumn Chelation in Liquid Chromatography : It is used as a precolumn chelating agent for liquid chromatographic multielement determinations, proving its versatility in detecting metal ions like copper, cobalt, nickel, and iron (Roston, 1984).
Detection of Heavy Metal Ions : The compound has been employed in functionalized thermosensitive ionic microgels for optical detection of trace heavy metal ions like copper, manganese, lead, zinc, and nickel (Zhou, Nie, & Du, 2015).
High-Throughput Screening in Chemical Reactions : It has been used in the high-throughput screening of transition-metal-catalyzed coupling reactions, showcasing its efficiency in qualitative and quantitative conversions of aryl halides (Eom et al., 2016).
Corrosion Inhibition : It has shown efficiency as a corrosion inhibitor for mild steel in acidic environments, indicating its potential in industrial applications (Dheer, Kanojia, Chandra, Kim, & Singh, 2007).
Mechanism of Action
Target of Action
The primary target of 4-(2-Pyridylazo)resorcinol monosodium salt monohydrate is metal ions . It forms protonated complexes with most metal ions . It is particularly suitable for the spectrophotometric determination of several metal ions .
Mode of Action
This compound interacts with its targets by forming protonated complexes . This interaction results in a change in the color of the solution, making it a useful chromophoric indicator and chromogenic chelator .
Biochemical Pathways
Instead, it is used as a reagent in various biochemical assays to measure the concentration of metal ions .
Result of Action
The primary result of the action of this compound is the formation of colored complexes with metal ions . This property is exploited in various biochemical assays for the spectrophotometric determination of metal ions .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The compound is soluble in water and its solubility increases with increasing temperature . The compound is stable under normal storage conditions (+5°C to +30°C) .
Safety and Hazards
Future Directions
As a chromogenic agent and metallochromic indicator, PAR has potential applications in the spectrophotometric determination of various metal ions . Its use in the preparation of titanium reagent for the spectrometric measurement of hydrogen peroxide and superoxide anion also suggests potential future directions in analytical chemistry .
properties
IUPAC Name |
sodium;5-hydroxy-2-(pyridin-2-yldiazenyl)phenolate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2.Na.H2O/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;;/h1-7,15-16H;;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHFHNVYQMFVAN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N3NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange or brown powder; [Alfa Aesar MSDS] | |
Record name | 4-(2-Pyridylazo)resorcinol, monosodium salt, monohydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11444 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS RN |
16593-81-0 | |
Record name | Resorcinol, 4-(2-pyridylazo)-, monosodium salt, monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q & A
Q1: What is the significance of the sodium salt form of 4-(2-Pyridylazo)resorcinol in extraction studies?
A1: The research highlights that the sodium salt form of 4-(2-Pyridylazo)resorcinol (NaPAR) exhibits a stronger affinity towards the synthesized dodecyl derivatives of non-cyclic and cyclic ethers compared to its potassium salt counterpart. This preference for Na-dyes is attributed to the extraction process employed, suggesting a potential influence of the counterion on the extraction efficiency. []
Q2: Can you explain the role of 4-(2-Pyridylazo)resorcinol monosodium salt monohydrate in the context of solvent extraction?
A2: this compound acts as an anionic dye in solvent extraction studies. [] Researchers investigate its interaction with various synthesized ligands to assess their extraction capabilities. Essentially, the dye serves as a model compound to evaluate the effectiveness of new extraction agents.
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